molecular formula C17H12ClN5OS B237888 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B237888
M. Wt: 369.8 g/mol
InChI Key: KXBVJMGVTVHOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative that contains a triazole ring and a thiadiazole ring. The compound has been synthesized and studied for its potential use in scientific research, particularly in the field of drug discovery.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by reducing inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide have been studied in various in vitro and in vivo models. The compound has been shown to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments include its potential use as an antitumor and anti-inflammatory agent. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research and development of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One potential direction is to investigate the compound's potential use as a treatment for Alzheimer's disease. Another potential direction is to study the compound's mechanism of action in more detail to better understand its potential use in drug discovery. Additionally, future research could focus on developing new synthesis methods for the compound to improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been described in various scientific publications. One of the most commonly used methods involves the reaction of 4-amino-3-chlorobenzoic acid with 2-amino-5-chloro-1,3,4-thiadiazole in the presence of phosphorous oxychloride. The resulting product is then reacted with 4-(2H-1,2,3-triazol-2-yl)aniline to yield the final product.

Scientific Research Applications

3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been studied for its potential use in drug discovery. The compound has been shown to exhibit antitumor activity in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, the compound has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

Product Name

3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Molecular Formula

C17H12ClN5OS

Molecular Weight

369.8 g/mol

IUPAC Name

3-chloro-4-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C17H12ClN5OS/c1-10-2-3-12(8-14(10)18)15(24)20-13-6-4-11(5-7-13)16-22-23-9-19-21-17(23)25-16/h2-9H,1H3,(H,20,24)

InChI Key

KXBVJMGVTVHOFT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl

Origin of Product

United States

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